1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4 It is a derivative of benzene, featuring bromine, fluorine, methyl, and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-3-methyl-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions . Another method includes the trifluoromethylation of 1-bromo-2-fluoro-3-methylbenzene using a trifluoromethylating reagent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and trifluoromethylation reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Oxidation: Often employs oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation Products: Compounds with altered functional groups, such as carboxylic acids or ketones.
Scientific Research Applications
1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Incorporated into polymers and materials to enhance their properties.
Pharmaceutical Research: Investigated for its potential in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism by which 1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically the reactive site, undergoing nucleophilic attack . The trifluoromethyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules .
Comparison with Similar Compounds
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene: Similar structure but different substitution pattern.
1-Bromo-2,4,5-trifluorobenzene: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene is unique due to the combination of bromine, fluorine, methyl, and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
1-bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c1-4-2-5(8(11,12)13)3-6(9)7(4)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBZAPXTJJNPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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